Ethyl 2-(propan-2-yloxy)acetate
Description
Ethyl 2-(propan-2-yloxy)acetate is an ester derivative of acetic acid, characterized by an isopropoxy (-OCH(CH₃)₂) group at the α-position of the acetate backbone and an ethyl ester moiety. Its molecular formula is C₇H₁₂O₄, with a structure comprising a central carbonyl group flanked by an ethyl ester (COOEt) and a methyl-branched ether (CH₂-O-iPr). This compound is synthesized via nucleophilic substitution reactions, such as the reaction of ethyl bromoacetate with isopropyl alcohol under basic conditions, as inferred from analogous syntheses in the literature .
For example, Ethyl 2-phenylacetoacetate (a keto-ester analog) is employed in synthesizing phenylacetone, a precursor to amphetamines .
Properties
IUPAC Name |
ethyl 2-propan-2-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECQALZMHMNOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346278 | |
| Record name | Ethyl isopropoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42415-64-5 | |
| Record name | Ethyl isopropoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares Ethyl 2-(propan-2-yloxy)acetate with structurally related esters, emphasizing substituent effects on properties and applications:
Physicochemical Properties
- Hydrophobicity: The isopropoxy group in Ethyl 2-(propan-2-yloxy)acetate increases lipophilicity compared to methoxy or ethoxy analogs, reducing water solubility but enhancing compatibility with non-polar solvents .
- Stability : Branched alkoxy groups (e.g., isopropoxy) confer steric hindrance, slowing hydrolysis of the ester or ether linkages compared to linear substituents .
- Boiling Point : Bulkier substituents (e.g., tetrahydropyran in ) generally increase boiling points due to higher molecular weight and reduced volatility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
